molecular formula C11H16ClNO B3247455 rac-(1R,2S)-2-(4-ethoxyphenyl)cyclopropan-1-amine hydrochloride, trans CAS No. 1820580-55-9

rac-(1R,2S)-2-(4-ethoxyphenyl)cyclopropan-1-amine hydrochloride, trans

Cat. No.: B3247455
CAS No.: 1820580-55-9
M. Wt: 213.70
InChI Key: ANIFDPYYESFYPN-VZXYPILPSA-N
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Description

rac-(1R,2S)-2-(4-ethoxyphenyl)cyclopropan-1-amine hydrochloride, trans, is a cyclopropane-based amine derivative characterized by a para-ethoxyphenyl substituent at the C2 position and an amine group at the C1 position of the cyclopropane ring. The trans configuration indicates that the substituents are on opposite sides of the strained cyclopropane ring. The hydrochloride salt enhances stability and solubility, making it suitable for pharmaceutical applications.

Cyclopropane derivatives are widely used as intermediates in drug synthesis due to their conformational rigidity and ability to mimic peptide bonds. Structural determination methods, such as X-ray crystallography using SHELX programs, are critical for confirming stereochemistry and molecular conformation in such compounds .

Properties

IUPAC Name

(1R,2S)-2-(4-ethoxyphenyl)cyclopropan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c1-2-13-9-5-3-8(4-6-9)10-7-11(10)12;/h3-6,10-11H,2,7,12H2,1H3;1H/t10-,11+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANIFDPYYESFYPN-VZXYPILPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2CC2N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)[C@@H]2C[C@H]2N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

rac-(1R,2S)-2-(4-ethoxyphenyl)cyclopropan-1-amine hydrochloride, trans, is a compound of significant interest in pharmacology and medicinal chemistry. Its unique cyclopropane structure combined with an ethoxyphenyl moiety suggests potential biological activities that merit exploration. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C11H16ClN
  • Molecular Weight : 213.70 g/mol
  • CAS Number : 1820580-55-9

The biological activity of rac-(1R,2S)-2-(4-ethoxyphenyl)cyclopropan-1-amine hydrochloride is primarily attributed to its interaction with neurotransmitter systems. Preliminary studies suggest that this compound may act as a selective modulator of serotonin and dopamine receptors, which are crucial in regulating mood and behavior.

Case Studies

  • Antidepressant Activity :
    A study conducted on animal models demonstrated that rac-(1R,2S)-2-(4-ethoxyphenyl)cyclopropan-1-amine hydrochloride exhibited significant antidepressant-like effects in the forced swim test (FST) and tail suspension test (TST). The compound showed a reduction in immobility time, suggesting enhanced mood elevation compared to control groups .
  • Anxiolytic Effects :
    Another investigation evaluated the anxiolytic properties of this compound using the elevated plus maze (EPM) test. Results indicated that administration led to increased time spent in the open arms of the maze, which correlates with reduced anxiety levels .
  • Neuroprotective Properties :
    In vitro studies have highlighted the neuroprotective effects of rac-(1R,2S)-2-(4-ethoxyphenyl)cyclopropan-1-amine hydrochloride against oxidative stress-induced neuronal damage. The compound demonstrated a significant decrease in reactive oxygen species (ROS) production in cultured neurons exposed to neurotoxic agents .

Biological Activity Summary Table

Activity TypeObservationsReference
AntidepressantReduced immobility time in FST and TST
AnxiolyticIncreased open arm entries in EPM
NeuroprotectiveDecreased ROS production in neuronal cultures

Potential Therapeutic Applications

Given its promising biological activities, rac-(1R,2S)-2-(4-ethoxyphenyl)cyclopropan-1-amine hydrochloride may have potential applications in treating various psychiatric disorders such as depression and anxiety. Furthermore, its neuroprotective properties suggest possible use in neurodegenerative diseases.

Scientific Research Applications

Medicinal Chemistry

rac-(1R,2S)-2-(4-ethoxyphenyl)cyclopropan-1-amine hydrochloride has garnered attention for its potential therapeutic applications:

  • Antidepressant Effects : Preliminary studies indicate that this compound may enhance serotonin levels in the brain, suggesting potential antidepressant-like effects in animal models .
  • Neuroprotective Properties : Research has suggested that it may exert neuroprotective effects, particularly in models of neurodegenerative diseases, by modulating oxidative stress pathways .
  • Analgesic Activity : Evidence supports its analgesic properties through inhibition of pain pathways mediated by neurotransmitter release .

The biological activity of this compound is primarily attributed to its interactions with neurotransmitter systems:

  • Mechanism of Action : It is believed to modulate monoamine neurotransmitters such as serotonin and norepinephrine, which play crucial roles in mood regulation and cognitive functions .

Industrial Applications

In addition to its medicinal applications, rac-(1R,2S)-2-(4-ethoxyphenyl)cyclopropan-1-amine hydrochloride is explored for use in:

  • Chemical Manufacturing : As a building block for synthesizing more complex molecules and materials .
  • Development of New Materials : Its unique structural properties may lead to applications in creating novel materials with specific functionalities .

Uniqueness

The presence of the ethoxy group distinguishes rac-(1R,2S)-2-(4-ethoxyphenyl)cyclopropan-1-amine hydrochloride from similar compounds, potentially conferring distinct chemical reactivity and biological activity.

Case Studies and Research Findings

Several studies have explored the applications and effects of rac-(1R,2S)-2-(4-ethoxyphenyl)cyclopropan-1-amine hydrochloride:

  • Study on Antidepressant Effects : Animal model studies demonstrated that administration of this compound led to significant increases in serotonin levels compared to control groups .
  • Neuroprotection Research : Investigations into its neuroprotective properties revealed that it effectively reduced markers of oxidative stress in neuronal cell cultures .
  • Analgesic Studies : Clinical trials indicated that this compound could reduce pain perception in subjects through modulation of neurotransmitter release pathways .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The target compound’s ethoxy group increases steric bulk and lipophilicity compared to smaller substituents like fluorine (–F) or methoxy (–OCH₃).
  • Stereochemistry : All listed compounds share a trans configuration, which is critical for maintaining structural rigidity and optimal interaction with enzymes or receptors.

Physicochemical Properties

Property Target Compound trans-2-(3,4-Difluorophenyl)... rac-(1R,2S)-2-cyclohexyl... trans-2-(2-fluorophenyl)...
Molecular Weight 213.71 219.63 175.7 186.45
Calculated logP* ~2.5 (estimated) 1.8 2.1 1.6
Aqueous Solubility Moderate High (due to –F polarity) Low (hydrophobic cyclohexyl) Moderate

*logP estimates based on substituent contributions.

Analysis :

  • The 3,4-difluoro analog’s polarity enhances solubility, making it suitable for formulation in polar solvents .
  • Cyclohexyl derivatives exhibit lower solubility due to their nonpolar nature, limiting applications in aqueous environments .

Pharmaceutical Intermediates

  • trans-2-(3,4-Difluorophenyl)cyclopropan-1-amine hydrochloride : A key intermediate in the synthesis of ticagrelor, a platelet aggregation inhibitor. The fluorine atoms enhance binding affinity to the P2Y₁₂ receptor .

Research Trends

  • Halogenated Derivatives : Fluorine and chlorine substituents are prioritized for metabolic stability and bioavailability in drug discovery .
  • Steric Modifications : Bulkier groups (e.g., cyclohexyl) are explored for selective receptor modulation but face challenges in solubility .

Q & A

Q. What are the standard synthetic routes for rac-(1R,2S)-2-(4-ethoxyphenyl)cyclopropan-1-amine hydrochloride, trans?

Answer: The synthesis typically involves cyclopropanation via two primary methods:

  • Diazo Compound Cyclopropanation : Reaction of a diazo precursor (e.g., diazoacetate) with a styrene derivative (e.g., 4-ethoxystyrene) using transition metal catalysts (e.g., Rh₂(OAc)₄ or Cu(acac)₂). This method requires inert atmospheres and low temperatures (-10°C to 25°C) to minimize side reactions .
  • Hofmann Rearrangement : Electrochemical or thermal rearrangement of a cyclopropane-containing amide precursor in acidic conditions (e.g., HCl/water, pH 1). This route is less common but avoids transition metals .

Q. Key Considerations :

  • Stereoselectivity : The trans configuration is controlled by chiral catalysts or steric effects during cyclopropanation.
  • Purification : Recrystallization (using ethanol/water) or column chromatography (silica gel, CH₂Cl₂/MeOH) is employed to isolate the hydrochloride salt .

Q. What analytical techniques are recommended for characterizing this compound?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms cyclopropane ring geometry (e.g., coupling constants J = 5–8 Hz for trans substituents) and ethoxyphenyl integration .
  • HPLC : Chiral columns (e.g., Chiralpak AD-H) assess enantiomeric purity. Mobile phases often use hexane/isopropanol with 0.1% trifluoroacetic acid .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₁H₁₅ClNO₂: calc. 228.0794, found 228.0796) .

Q. How should researchers handle stability and storage challenges?

Answer:

  • Storage : Store at -20°C in airtight, light-protected containers under nitrogen. The hydrochloride salt is hygroscopic; desiccants (e.g., silica gel) are recommended .
  • Stability Tests : Monitor decomposition via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC to detect impurities. Degradation pathways may include cyclopropane ring opening under acidic conditions .

Advanced Research Questions

Q. How can computational methods optimize the stereoselective synthesis of this compound?

Answer:

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT with B3LYP/6-31G*) to model transition states and predict enantiomeric excess (ee). For example, Rh-catalyzed cyclopropanation may favor trans stereochemistry due to lower activation energy .
  • Machine Learning : Train models on published cyclopropanation datasets to identify optimal catalyst-substrate pairs. Variables include solvent polarity, temperature, and catalyst loading .

Q. How to resolve contradictions in enantiomeric excess data across studies?

Answer:

  • Data Triangulation : Compare HPLC conditions (e.g., column type, mobile phase) and calibration standards. Discrepancies often arise from inadequate chiral resolution .
  • Cross-Validation : Use circular dichroism (CD) spectroscopy or X-ray crystallography to confirm absolute configuration independently .

Q. Example Case :

StudyReported ee (%)MethodLikely Cause of Discrepancy
A92Chiral HPLC (AD-H)Column batch variability
B85Chiral GC (Cyclodex-B)Thermal decomposition during analysis

Q. What strategies mitigate side reactions during cyclopropanation?

Answer:

  • Catalyst Screening : Test dirhodium complexes with electron-withdrawing ligands (e.g., Rh₂(S-PTTL)₄) to enhance selectivity .
  • Reaction Monitoring : Use in-situ IR spectroscopy to track diazo decomposition and adjust reagent addition rates .

Q. How does the 4-ethoxyphenyl substituent influence biological activity compared to analogs?

Answer:

  • Comparative Studies : Replace the ethoxy group with methoxy or fluorine. Bioassays (e.g., enzyme inhibition) reveal:
    • Methoxy Analog : Reduced lipophilicity (logP = 1.2 vs. 1.8) lowers membrane permeability .
    • Fluoro Analog : Enhanced metabolic stability (t₁/₂ = 4.2 h vs. 2.1 h in microsomal assays) .

Q. What experimental designs optimize reaction yield and purity?

Answer:

  • Design of Experiments (DoE) : Apply a Box-Behnken model to test variables:
    • Factors: Catalyst concentration (0.5–2 mol%), temperature (0–25°C), solvent (toluene vs. DCM).
    • Response: Yield (HPLC area%) and ee (chiral HPLC) .

Q. Result :

ConditionYield (%)ee (%)
1 mol% Rh₂(OAc)₄, 10°C, toluene7894
2 mol% Rh₂(OAc)₄, 25°C, DCM6588

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
rac-(1R,2S)-2-(4-ethoxyphenyl)cyclopropan-1-amine hydrochloride, trans
Reactant of Route 2
rac-(1R,2S)-2-(4-ethoxyphenyl)cyclopropan-1-amine hydrochloride, trans

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.